2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide 2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19810345
InChI: InChI=1S/C14H20BrN3O/c1-9(2)13(16)14(19)18(11-4-5-11)8-10-3-6-12(15)17-7-10/h3,6-7,9,11,13H,4-5,8,16H2,1-2H3
SMILES:
Molecular Formula: C14H20BrN3O
Molecular Weight: 326.23 g/mol

2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide

CAS No.:

Cat. No.: VC19810345

Molecular Formula: C14H20BrN3O

Molecular Weight: 326.23 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide -

Specification

Molecular Formula C14H20BrN3O
Molecular Weight 326.23 g/mol
IUPAC Name 2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide
Standard InChI InChI=1S/C14H20BrN3O/c1-9(2)13(16)14(19)18(11-4-5-11)8-10-3-6-12(15)17-7-10/h3,6-7,9,11,13H,4-5,8,16H2,1-2H3
Standard InChI Key UDHGQRYKUWFWSW-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)N(CC1=CN=C(C=C1)Br)C2CC2)N

Introduction

Chemical Structure and Properties

The compound’s IUPAC name reflects its amide backbone, substituted with a 6-bromopyridin-3-ylmethyl group and a cyclopropyl moiety. Key structural features include:

  • Stereochemistry: The (S)-configuration at the chiral amino center is confirmed by its SMILES notation: CC(C)[C@H](N)C(N(CC1=CC=C(Br)N=C1)C2CC2)=O\text{CC(C)[C@H](N)C(N(CC1=CC=C(Br)N=C1)C2CC2)=O} .

  • Functional Groups: The bromopyridine ring enhances electrophilic reactivity, while the cyclopropyl group introduces steric constraints, potentially improving target selectivity .

Physical Properties

PropertyValueSource
Molecular FormulaC14H20BrN3O\text{C}_{14}\text{H}_{20}\text{BrN}_3\text{O}
Molecular Weight326.23 g/mol
Purity≥98%
Storage ConditionsDry, sealed environment

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step reactions optimized for yield and purity :

  • Substitution Reactions: Sodium hydride or potassium tert-butoxide facilitates alkylation of the pyridine precursor.

  • Amide Coupling: Cyclopropylmethylamine reacts with the bromopyridine intermediate under controlled conditions.

  • Purification: Column chromatography or recrystallization isolates the target compound.

Key Reagents

  • Sodium hydride (NaH\text{NaH})

  • Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) for reductions.

Biological Activity and Mechanisms

Target Interactions

The compound’s bioactivity stems from:

  • Halogen Bonding: The bromine atom engages with electron-rich regions of enzymes or receptors .

  • Hydrogen Bonding: The amide group stabilizes interactions with biological targets like kinases or G protein-coupled receptors (GPCRs) .

Reported Activities

  • Enzyme Inhibition: Preliminary studies suggest activity against proteases and kinases, though specific targets remain unvalidated.

  • Antimicrobial Potential: Structural analogs with bromopyridine motifs exhibit efficacy against resistant bacterial strains .

Pharmacokinetic Considerations

  • Metabolic Stability: The cyclopropyl group may reduce oxidative metabolism, enhancing half-life .

  • Solubility: LogP calculations predict moderate lipophilicity, necessitating formulation optimization for in vivo studies .

Applications in Drug Discovery

Medicinal Chemistry

  • Lead Optimization: The compound serves as a scaffold for modifying selectivity and potency. For example, replacing bromine with chlorine alters target affinity .

  • Fragment-Based Design: Its rigid structure is valuable in fragment libraries for high-throughput screening .

Case Study: Analog Comparison

CompoundTargetIC₅₀ (nM)Source
2-Amino-N-(2-cyanobenzyl)-N-isopropyl-3-methylbutanamideSerine protease120
This compoundKinase (hypothetical)45*
*Estimated from structural analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator